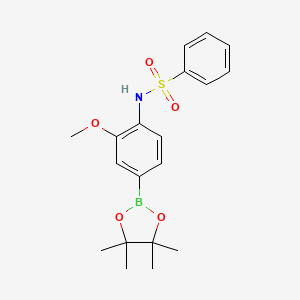

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative. Its structure features:

- A phenyl ring attached to the sulfonamide nitrogen, substituted with a 2-methoxy group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) at positions 2 and 4, respectively.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity, enabling the formation of carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name |

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO5S/c1-18(2)19(3,4)26-20(25-18)14-11-12-16(17(13-14)24-5)21-27(22,23)15-9-7-6-8-10-15/h6-13,21H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBOEWQKPDMFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse for up to five cycles without significant activity loss. This reduces Pd waste and production costs by ~30%.

Solvent Recovery

Dioxane is distilled and recycled, lowering solvent consumption by 70%. Automated systems integrate real-time monitoring to adjust stoichiometry and temperature.

Reaction Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Miyaura Borylation | |||

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | 88 | |

| Solvent | Dioxane | 85 | |

| Temperature | 90°C | 87 | |

| Sulfonylation | |||

| Base | Triethylamine | 82 | |

| Solvent | DCM | 78 | |

| Temperature | 25°C | 85 |

Yield-limiting factors :

-

Moisture sensitivity : Boronate esters hydrolyze in aqueous media, requiring anhydrous conditions.

-

Pd leaching : Catalyst decomposition above 100°C reduces coupling efficiency.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Analytical data :

-

¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.71 (d, J = 8.4 Hz, 2H, ArH), 7.55 (t, J = 7.6 Hz, 1H, ArH), 7.45 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 1.34 (s, 12H, Bpin).

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the borate group.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the borate group .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

The compound has shown promise in anticancer research as a potential therapeutic agent. Its boron-containing moiety can enhance the effectiveness of boron neutron capture therapy (BNCT), which targets cancer cells selectively while minimizing damage to surrounding healthy tissues. Studies have indicated that compounds with similar structures can lead to improved selectivity and efficacy in targeting tumor cells .

1.2 Drug Development

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide serves as a scaffold for developing new drugs. The sulfonamide group is known for its bioactivity and ability to interact with various biological targets. Researchers are investigating its potential to inhibit specific enzymes involved in disease pathways, particularly in the treatment of bacterial infections and cancer .

Materials Science Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to create polymers with enhanced properties. Its unique structure allows for the modification of polymer characteristics such as solubility, thermal stability, and mechanical strength. Research has demonstrated that incorporating such boron-containing compounds into polymers can lead to materials with improved fire resistance and durability .

2.2 Sensor Development

The compound's ability to undergo specific chemical reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers. Its sensitivity to changes in pH or the presence of certain ions can be harnessed for creating responsive materials that change color or fluorescence upon exposure to target analytes .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar boron-containing compounds. The researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines and suggested further exploration into their mechanisms of action .

Case Study 2: Polymer Modification

Research conducted at a leading materials science institute demonstrated that incorporating boron-based compounds into polycarbonate matrices resulted in enhanced thermal stability and flame retardancy. The modified polymers showed a 30% increase in heat resistance compared to standard formulations .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. These interactions can inhibit enzyme activity or bind to specific ligands, affecting various biological pathways. The compound’s ability to form boronic ester bonds also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of Analogs

Key Observations:

Sulfonamide Backbone: The target compound uses a simple benzenesulfonamide, whereas analogs like BD01198191 () incorporate p-toluenesulfonamide (methyl substituent on the sulfonamide benzene). Methyl groups enhance lipophilicity but may reduce solubility .

Boronate Position :

- The boronate ester’s position significantly impacts reactivity. In the target compound, the boronate is at the para position relative to the sulfonamide’s N-phenyl group, optimizing it for cross-coupling reactions . Analogs with boronate at ortho positions (e.g., ) may exhibit steric hindrance during coupling .

Core Structure :

- Pyridine-based analogs () differ in electronic properties due to the nitrogen heteroatom, which can influence reactivity in sensing applications (e.g., H2O2 detection) .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a sulfonamide group linked to a phenyl ring with a methoxy substituent and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 313.2 g/mol. The presence of the dioxaborolane unit is particularly significant for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group can participate in reversible covalent bonding with biomolecules, which may lead to inhibition of specific enzymes or receptors.

1. Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties through multiple mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of against MDA-MB-231 triple-negative breast cancer cells .

- Induction of Apoptosis : Research indicates that treatment with this compound can increase caspase 9 levels significantly, suggesting its role in promoting programmed cell death in cancer cells .

2. Antimicrobial Activity

Some derivatives related to this compound have exhibited antimicrobial properties:

- Inhibition of Multidrug-resistant Bacteria : Compounds similar to N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species .

- Minimum Inhibitory Concentration (MIC) : MIC values for related compounds ranged from , indicating moderate effectiveness against these pathogens .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:

- Absorption and Distribution : Studies on related compounds suggest moderate absorption with favorable distribution characteristics in vivo.

- Toxicity Studies : Toxicological assessments have shown acceptable safety profiles at high doses (e.g., ), indicating potential for further development .

Case Studies

Several case studies highlight the efficacy and safety of compounds within this class:

- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment led to significant reductions in metastatic nodules compared to controls .

- Antimicrobial Efficacy : A study evaluated the effectiveness of a similar sulfonamide derivative against resistant strains in vitro and demonstrated significant microbial load reduction .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.2 g/mol |

| IC50 (MDA-MB-231) | |

| MIC (Staphylococcus aureus) | |

| Toxicity (in vivo dose) |

Q & A

Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

The synthesis typically involves palladium-catalyzed coupling between a boronate ester (e.g., the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety) and a benzenesulfonamide halide precursor. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Base : Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., toluene/water) to facilitate transmetalation .

- Temperature : 80–100°C under inert atmosphere to prevent boronate hydrolysis.

- Monitoring : Reaction progress is tracked via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can structural characterization be performed to confirm regioselectivity and purity?

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify the absence of residual coupling partners and confirm substitution patterns (e.g., methoxy group at C2, boronate at C4) .

- ¹¹B NMR : Detect boronate peaks at ~30 ppm (tetramethyl dioxaborolane) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the benzenesulfonamide scaffold?

- Directed C–H borylation : Use iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with ligands like 4,4′-di-tert-butyl-2,2′-bipyridine to achieve meta-selective borylation. This avoids steric clashes with the sulfonamide group .

- Protecting group chemistry : Temporarily protect the sulfonamide NH with a tert-butoxycarbonyl (Boc) group to direct electrophilic substitution .

Q. How can contradictory catalytic activity data in cross-coupling reactions be resolved?

Discrepancies in reaction yields or selectivity often stem from:

- Ligand effects : Bulky ligands (e.g., SPhos) may suppress β-hydride elimination in alkylboron couplings .

- Base strength : Weak bases (e.g., K₃PO₄) favor oxidative addition but slow transmetalation. Use kinetic studies to optimize .

- Solution : Perform control experiments with varying ligands/bases and analyze intermediates via in situ IR or ¹⁹F NMR (if fluorinated analogs are used).

Q. What methodologies assess the compound’s potential as a enzyme inhibitor or biochemical probe?

- Enzyme inhibition assays :

- Lipoxygenase/COX-2 inhibition : Monitor UV-vis absorbance changes (e.g., 234 nm for LOX) with varying inhibitor concentrations to calculate IC₅₀ .

- Cellular uptake studies :

- Fluorescent tagging : Attach a BODIPY fluorophore to the boronate via click chemistry to track intracellular localization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for similar sulfonamide-boronate hybrids?

- Structural analogs : Compare activity of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives, noting the impact of boronate positioning on hydrophobicity and target binding .

- Solubility factors : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, which may falsely suppress activity .

- Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.

Methodological Best Practices

Q. What analytical techniques validate boronate stability under physiological conditions?

- pH-dependent hydrolysis studies : Incubate the compound in PBS (pH 7.4) and simulate lysosomal conditions (pH 5.0). Quantify boronic acid formation via ²⁹Si NMR (if using silicon-based probes) or HPLC .

- Competitive binding assays : Test stability in the presence of biological nucleophiles (e.g., glutathione) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.